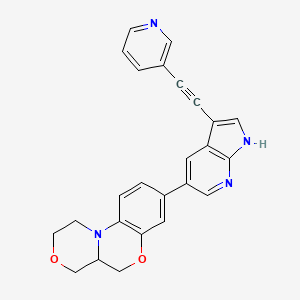
Pkmyt1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pkmyt1-IN-2 is a potent and selective inhibitor of the protein kinase, membrane-associated tyrosine/threonine 1 (PKMYT1). PKMYT1 is a member of the WEE family of kinases and plays a crucial role in cell cycle regulation by specifically phosphorylating cyclin-dependent kinase 1 (CDK1) at threonine 14 and tyrosine 15. This phosphorylation inhibits CDK1 activity, preventing premature entry into mitosis. This compound has shown promise as a therapeutic agent in various cancer models, particularly those with high replication stress, such as tumors with cyclin E1 (CCNE1) amplification .
Preparation Methods
The synthesis of Pkmyt1-IN-2 involves several key steps, including the formation of stable hydrogen bonds with specific amino acids in the PKMYT1 enzyme. The preparation method typically involves virtual screening of a natural product library, followed by in vitro enzyme experiments to identify potent inhibitory activities. Compounds such as epigallocatechin gallate (EGCG), gallocatechin gallate (GCG), and luteolin have been identified as potent inhibitors with IC50 values of 0.137 μM, 0.159 μM, and 1.5 μM, respectively . Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Pkmyt1-IN-2 undergoes various chemical reactions, including phosphorylation and dephosphorylation. The compound specifically phosphorylates CDK1 at threonine 14 and tyrosine 15, inhibiting its activity. Common reagents used in these reactions include ATP and specific kinase inhibitors. The major products formed from these reactions are phosphorylated CDK1 and its inactive form, which prevents premature mitotic entry .
Scientific Research Applications
Pkmyt1-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has shown efficacy in inhibiting tumor growth and proliferation in various cancer models, including pancreatic ductal adenocarcinoma and colorectal cancer . The compound has also been used to study the regulation of the cell cycle and the DNA damage response pathway.
Mechanism of Action
Pkmyt1-IN-2 exerts its effects by inhibiting the activity of PKMYT1, a kinase that phosphorylates CDK1 at threonine 14 and tyrosine 15. This inhibition prevents the phosphorylation of CDK1, leading to premature mitotic entry and catastrophic chromosome shattering in tumor cells with high replication stress. The molecular targets of this compound include PKMYT1 and CDK1, and the pathways involved are the cell cycle regulation and DNA damage response pathways .
Comparison with Similar Compounds
Pkmyt1-IN-2 is unique among PKMYT1 inhibitors due to its high potency and selectivity. Similar compounds include RP-6306, a pan-inhibitor of PKMYT1, and other derivatives that have shown inhibitory activity against PKMYT1. this compound has demonstrated superior efficacy in preclinical models, particularly in tumors with CCNE1 amplification . Other similar compounds include epigallocatechin gallate (EGCG), gallocatechin gallate (GCG), and luteolin, which have also shown potent inhibitory activities against PKMYT1 .
Properties
Molecular Formula |
C22H19N5O2 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
12-(3-hydroxy-2,6-dimethylphenyl)-11-imino-15-methyl-8,12,14,16-tetrazatetracyclo[8.6.1.02,7.013,17]heptadeca-1,3,5,7,9,13(17),14-heptaen-9-ol |
InChI |
InChI=1S/C22H19N5O2/c1-10-8-9-15(28)11(2)19(10)27-20(23)17-16-18(24-12(3)25-21(16)27)13-6-4-5-7-14(13)26-22(17)29/h4-9,23,28-29H,1-3H3,(H,24,25) |
InChI Key |
WBADMYJOZLETGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)N2C3=C4C(=C(N=C5C=CC=CC5=C4NC(=N3)C)O)C2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


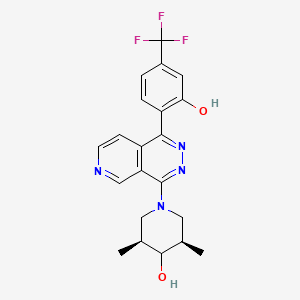

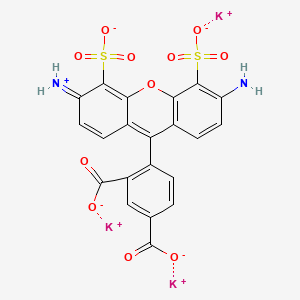
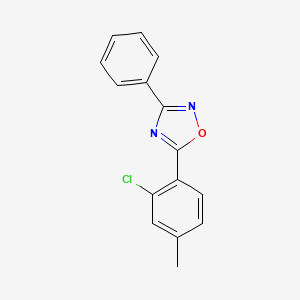
![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)

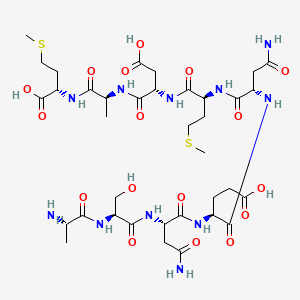
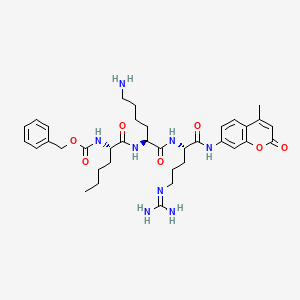
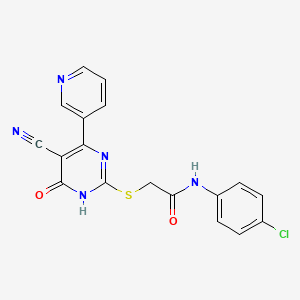
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)
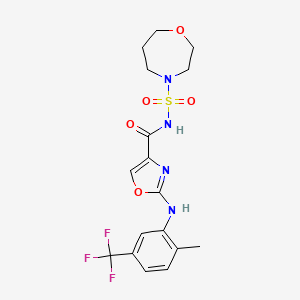
![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)
